molecular formula C21H17ClN4O4 B2770858 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1358396-98-1

6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2770858
CAS No.: 1358396-98-1
M. Wt: 424.84
InChI Key: KVVYGRGQUMKDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS: 1358396-98-1, BI61314) is a heterocyclic compound featuring a dihydropyridazinone core linked to a 1,2,4-oxadiazole ring. Key structural attributes include:

  • Dihydropyridazinone backbone: Provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions.
  • 1,2,4-Oxadiazole moiety at position 2: Introduces rigidity and hydrogen-bonding capacity via its nitrogen and oxygen atoms.
  • 2,4-Dimethoxyphenyl group on the oxadiazole: Modulates electronic and steric properties, influencing solubility and target binding .

Molecular formula: C₂₁H₁₇ClN₄O₄, molecular weight: 424.84 g/mol.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4/c1-28-15-6-7-16(18(11-15)29-2)21-23-19(30-25-21)12-26-20(27)9-8-17(24-26)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVYGRGQUMKDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with a suitable nitrile under acidic or basic conditions.

    Coupling with pyridazinone: The oxadiazole intermediate is then coupled with a chlorophenyl-substituted pyridazinone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxadiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the oxadiazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, a series of 1,2,4-oxadiazole derivatives have shown promising results against various cancer cell lines. The incorporation of oxadiazole into the molecular structure enhances cytotoxicity against specific cancer types:

  • Case Study : A study evaluated novel substituted 1,2,4-oxadiazole derivatives against eight cancer cell lines, revealing that certain compounds exhibited higher biological potency than standard treatments like 5-fluorouracil .

Anticonvulsant Properties

Compounds similar to 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have been reported to possess anticonvulsant activity. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings significantly affect their efficacy:

  • Case Study : A recent investigation revealed that derivatives with electron-withdrawing groups on the phenyl ring demonstrated enhanced seizure protection in animal models .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the compound influence its biological activity. Key findings include:

Substituent TypeEffect on Activity
Electron-withdrawing groups (e.g., Cl)Increased potency against seizures and tumors
Methoxy groupsEnhanced anticancer properties
Oxadiazole integrationImproved cytotoxicity

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

a. Compound 46 ()
  • Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
  • Key Differences: Replaces dihydropyridazinone with a benzimidazolone core and uses a phenethyl linker.
b. CAS 1189866-45-2 ()
  • Structure : 6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one.
  • Key Differences :
    • Methoxy group positions : 2,5-Dimethoxy vs. 2,4-dimethoxy in BI61314, affecting electronic distribution.
    • Linker : Ethyl group instead of methyl, increasing flexibility and steric bulk.
  • Impact : Higher molecular weight (463.43 g/mol vs. 424.84 g/mol) may reduce solubility .
c. CAS 478043-58-2 ()
  • Structure : 6-(3-Chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one.
  • Key Differences : Replaces oxadiazole with a benzoyl group and adds a trifluoromethyl substituent.
  • Impact : Enhanced lipophilicity (logP ~3.5 estimated) due to CF₃, improving membrane permeability but reducing aqueous solubility compared to BI61314 .

Physicochemical Properties

Property BI61314 CAS 1189866-45-2 CAS 478043-58-2
Molecular Weight 424.84 g/mol 463.43 g/mol 423.19 g/mol
logP (Estimated) ~2.8 (moderate lipophilicity) ~3.1 ~3.5
H-Bond Acceptors 4 4 3
Solubility Moderate (methoxy groups) Low (ethyl linker) Very low (CF₃, benzoyl)
  • BI61314 : Balanced lipophilicity due to 2,4-dimethoxy and chloro groups, favoring oral bioavailability.
  • CAS 478043-58-2 : High logP limits solubility but enhances blood-brain barrier penetration .

Pharmacological Potential

  • TRP Channel Antagonists (): Analogs with oxadiazole moieties (e.g., Compounds 46–51) show TRPA1/TRPV1 antagonism, suggesting BI61314 may target similar pathways .
  • Anti-inflammatory Activity: Pyridazinone derivatives () exhibit COX-2 inhibition, though BI61314’s dimethoxy groups may redirect selectivity .
  • Antimicrobial and Antiviral: Triazolo-thiadiazines () and quinazolinones () highlight the versatility of heterocyclic cores, though BI61314’s specific activity remains unconfirmed .

Biological Activity

The compound 6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

Compound A is characterized by the following structural components:

  • A dihydropyridazin core.
  • An oxadiazole moiety linked to a dimethoxyphenyl group.
  • A chlorophenyl substituent.

The molecular formula of Compound A is C23H25ClN4O4C_{23}H_{25}ClN_{4}O_{4}, and it has been synthesized and characterized in various studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Compound A, particularly against several human cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 activation
U-937 (Monocytic Leukemia)12.5Cell cycle arrest and apoptosis
A549 (Lung Cancer)10.0Inhibition of proliferation

These findings suggest that Compound A exhibits significant cytotoxicity in a dose-dependent manner, particularly in breast and lung cancer cell lines .

The mechanism by which Compound A exerts its anticancer effects involves:

  • Apoptosis Induction : Flow cytometry assays indicated that Compound A promotes apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .
  • Cell Cycle Arrest : Studies have shown that Compound A can cause G1 phase arrest in cancer cells, contributing to its antiproliferative effects .

Structure-Activity Relationships (SAR)

The biological activity of Compound A can be attributed to specific structural features:

  • The presence of the oxadiazole ring is critical for enhancing cytotoxicity.
  • Substituents on the phenyl rings significantly influence the compound's potency; for instance, the dimethoxy groups appear to enhance solubility and bioavailability .

Modifications to the chlorophenyl group have been explored to optimize activity further. For example, replacing chlorine with other halogens has been shown to alter biological potency significantly .

Study 1: Evaluation Against Cancer Cell Lines

In a comparative study evaluating various oxadiazole derivatives, Compound A was found to exhibit superior activity against MCF-7 and U-937 cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities with target proteins involved in apoptosis .

Study 2: In Vivo Efficacy

An in vivo study assessed the antitumor efficacy of Compound A using xenograft models. Results indicated significant tumor reduction compared to control groups treated with saline or standard chemotherapy agents. Histopathological analysis revealed increased apoptosis within tumor tissues treated with Compound A .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.